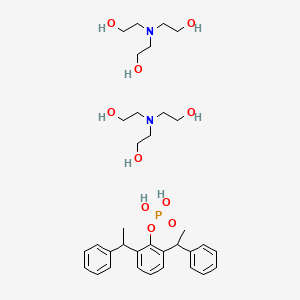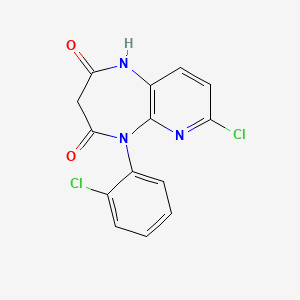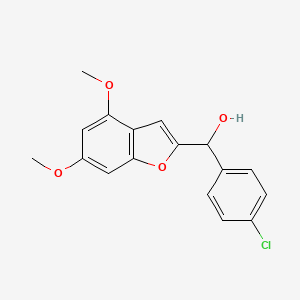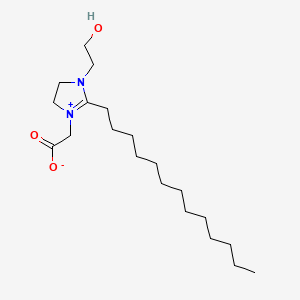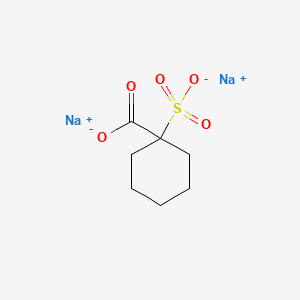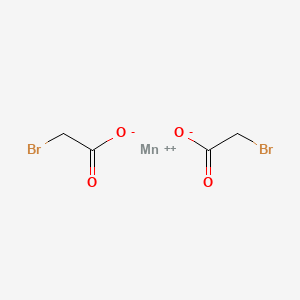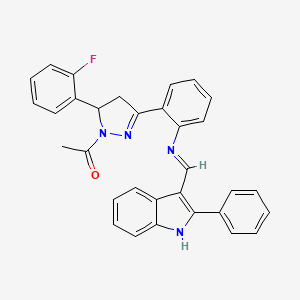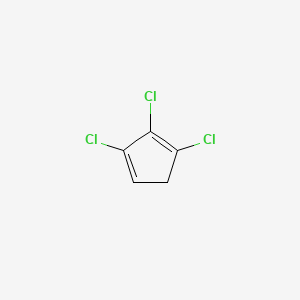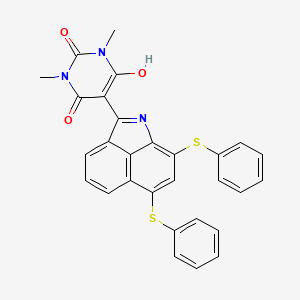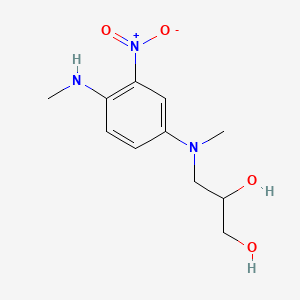
3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C11H17N3O4·HCl. It is known for its unique structure, which includes both nitro and amino groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylaminoaniline, undergoes nitration to introduce the nitro group at the 3-position.
Methylation: The nitroaniline derivative is then methylated to form N-methyl-N-(4-methylamino-3-nitrophenyl)amine.
Propane-1,2-diol Addition: The final step involves the addition of propane-1,2-diol to the methylated nitroaniline derivative under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled nitration and methylation reactions.
Purification: Employing crystallization and recrystallization techniques to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diol moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-(N-Methyl-N-(4-methylamino-3-aminophenyl)amino)propane-1,2-diol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Hydrolysis: Breakdown products including propane-1,2-diol and corresponding amines.
Scientific Research Applications
3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(N-Methyl-N-(4-methylamino-3-aminophenyl)amino)propane-1,2-diol: A reduced form of the compound with an amino group instead of a nitro group.
N-Methyl-N-(4-methylamino-3-nitrophenyl)amine: A precursor in the synthesis of the compound.
Uniqueness
3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride is unique due to its combination of nitro and amino groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from synthetic chemistry to biomedical research.
Properties
CAS No. |
93633-79-5 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C11H17N3O4/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15/h3-5,9,12,15-16H,6-7H2,1-2H3 |
InChI Key |
ZYOJRYOHGSVALD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


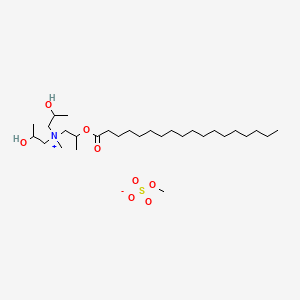
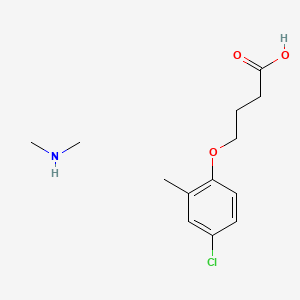
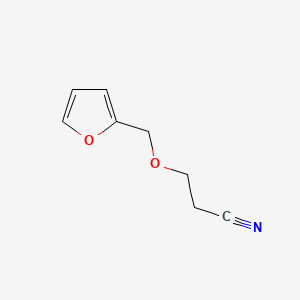
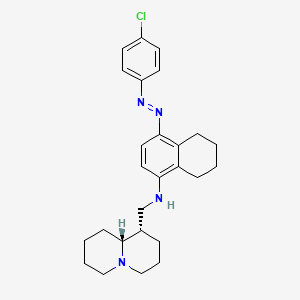
![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
